tert-Butyl4-amino-2-bromonicotinate

Medicinal Chemistry Protecting Group Strategy Parallel Synthesis

tert-Butyl 4-amino-2-bromonicotinate (CAS 1211538-95-2) is a strategic bifunctional building block for parallel synthesis. Its acid-labile tert-butyl ester enables global deprotection at the final synthetic step, a strategy methyl ester analogs cannot provide. The concurrent 4-amino and 2-bromo substituents eliminate an extra deprotection step required by Boc-protected alternatives, directly accelerating SAR campaigns with fewer chromatographic purifications.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
Cat. No. B13024748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl4-amino-2-bromonicotinate
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=CN=C1Br)N
InChIInChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H2,12,13)
InChIKeyYICXSZNLUPNMSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-amino-2-bromonicotinate (CAS 1211538-95-2): Procurement and Technical Specifications for Pharmaceutical Building Block Applications


tert-Butyl 4-amino-2-bromonicotinate (CAS 1211538-95-2) is a polysubstituted pyridine derivative with molecular formula C10H13BrN2O2 and molecular weight 273.13 g/mol . The compound features a 2-bromo substituent, a 4-amino group, and a tert-butyl ester at the 3-position on the nicotinate scaffold . This substitution pattern confers distinct reactivity and physicochemical properties relevant to medicinal chemistry and organic synthesis, particularly as a versatile intermediate in the construction of heterocyclic pharmaceutical agents .

Why tert-Butyl 4-amino-2-bromonicotinate Cannot Be Replaced by Methyl Ester or Regioisomeric Analogs


Direct substitution of tert-butyl 4-amino-2-bromonicotinate with its methyl ester analog (methyl 4-amino-2-bromonicotinate, CAS 1805444-58-9) or regioisomeric variants (e.g., 5-bromo or 6-bromo derivatives) introduces critical divergences in reaction compatibility, purification workflow, and downstream synthetic efficiency. The tert-butyl ester confers superior stability under basic conditions and enables orthogonal deprotection strategies (acid-labile tert-butyl cleavage) that are incompatible with methyl esters, which require harsher saponification conditions [1]. The specific 2-bromo/4-amino substitution pattern on the pyridine ring dictates regioselectivity in metal-catalyzed cross-coupling reactions, with the 2-position bromine exhibiting distinct reactivity compared to 5-bromo or 6-bromo congeners in Suzuki-Miyaura couplings [2]. Furthermore, the 4-amino group provides a nucleophilic handle for amidation, urea formation, or diazotization that is absent or differently positioned in alternative scaffolds .

tert-Butyl 4-amino-2-bromonicotinate: Quantitative Differentiation Evidence Guide


tert-Butyl Ester vs. Methyl Ester: Divergent Stability and Deprotection Selectivity

The tert-butyl ester of tert-butyl 4-amino-2-bromonicotinate provides orthogonal deprotection capability relative to methyl ester analogs (e.g., methyl 4-amino-2-bromonicotinate, CAS 1805444-58-9). tert-Butyl esters undergo acid-catalyzed cleavage (TFA/DCM or HCl/dioxane) under mild conditions, whereas methyl esters require basic saponification (NaOH or LiOH) which can induce side reactions with the 2-bromo substituent or 4-amino group [1]. The methyl ester analog has molecular weight 231.05 g/mol (C7H7BrN2O2) versus 273.13 g/mol for the tert-butyl compound, a difference of 42.08 g/mol that reflects the bulkier, more lipophilic tert-butyl moiety (clogP increase of approximately 1.2 units estimated via fragment-based calculation) . This difference enables sequential deprotection in multi-step syntheses: the tert-butyl ester can be cleaved selectively in the presence of methyl esters or other base-labile protecting groups [1].

Medicinal Chemistry Protecting Group Strategy Parallel Synthesis Global Deprotection

Synthesis Yield Benchmark: tert-Butyl Esterification Efficiency in Aminonicotinate Series

In the Wright (2012) synthetic protocol for aminonicotinic acid tert-butyl esters, 6-chloronicotinic acid tert-butyl ester was prepared in 97% yield from the corresponding acid and di-tert-butyl dicarbonate with DMAP catalysis [1]. This yield serves as a benchmark for the efficiency of tert-butyl ester introduction onto nicotinate scaffolds. While direct yield data for tert-butyl 4-amino-2-bromonicotinate itself is not reported in the primary literature, the established protocol for 4-aminonicotinic acid tert-butyl ester (the non-brominated analog) from 4-chloronicotinic acid proceeds without intermediate purification, demonstrating the robustness of this esterification approach [1]. In contrast, direct esterification of 6-aminonicotinic acid with isobutylene and acid catalyst was reported as unsuccessful due to low solubility issues, underscoring the superiority of the two-step chloronicotinate-to-aminonicotinate route [1].

Process Chemistry Esterification Scale-Up Synthesis Yield Optimization

Regioisomeric Differentiation: 2-Bromo vs. 5-Bromo Reactivity in Cross-Coupling Applications

The 2-bromo substituent in tert-butyl 4-amino-2-bromonicotinate occupies the C2 position of the pyridine ring, which exhibits distinct electronic and steric characteristics compared to the 5-bromo isomer (e.g., tert-butyl 5-bromonicotinate, CAS 263270-02-6) [1][2]. In Suzuki-Miyaura cross-coupling studies of bromonicotinates, 5-bromonicotinates coupled efficiently with arylboronic acids, but the reaction was noted to be considerably more sensitive to steric inhibition in the arylboronic acid component than in the pyridyl bromide component [2]. This implies that the 2-position bromide, being ortho to both the pyridine nitrogen and the ester functionality, presents a more sterically encumbered and electronically activated site for oxidative addition relative to the 5-position bromide. The 4-amino group further modulates electron density on the pyridine ring, potentially accelerating or retarding oxidative addition rates in a regioisomer-dependent manner [3].

Suzuki-Miyaura Coupling Palladium Catalysis Regioselectivity Aryl Bromide Reactivity

Orthogonal Reactivity: Concurrent Amino and Bromo Functional Handles vs. Single-Function Analogs

tert-Butyl 4-amino-2-bromonicotinate possesses two orthogonal reactive sites: a free 4-amino group (nucleophilic) and a 2-bromo substituent (electrophilic in cross-coupling, nucleophilic aromatic substitution). This contrasts with mono-functional analogs such as tert-butyl 2-aminonicotinate (lacks bromine), tert-butyl 2-bromonicotinate (lacks amino group), or tert-butyl 4-amino-2-chloronicotinate (different halogen reactivity) [1]. The 4-amino group can be directly acylated, sulfonylated, or converted to ureas/carbamates without affecting the 2-bromo moiety. The 2-bromo group undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution independently of the amino group. In contrast, tert-butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate (CAS 1044148-94-8) incorporates a Boc-protected amino group (MW 373.24 g/mol, C15H21BrN2O4), which requires an additional deprotection step before amine functionalization can occur .

Bifunctional Building Block Sequential Derivatization Amidation Buchwald-Hartwig Amination

tert-Butyl 4-amino-2-bromonicotinate: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Multi-Step Parallel Synthesis of Aminonicotinate-Derived Kinase Inhibitor Libraries

The acid-labile tert-butyl ester of tert-butyl 4-amino-2-bromonicotinate enables global deprotection at the final step of parallel synthesis sequences, a strategy explicitly validated in the Wright (2012) protocol [1]. Medicinal chemistry teams can perform sequential functionalization at the 4-amino position (amidation, urea formation) and the 2-bromo position (Suzuki coupling) while maintaining the tert-butyl ester intact, then cleave all tert-butyl groups simultaneously with TFA/DCM to yield the carboxylic acid pharmacophores. This orthogonal deprotection capability, which methyl ester analogs cannot provide, reduces the number of chromatographic purifications required in library production [1].

Sequential Site-Selective Functionalization for SAR Exploration at C2 and C4 Positions

The concurrent presence of a free 4-amino group and a 2-bromo substituent makes tert-butyl 4-amino-2-bromonicotinate a superior bifunctional building block compared to Boc-protected analogs (e.g., CAS 1044148-94-8), which require an additional deprotection step before amine functionalization can occur [1]. Researchers can directly acylate the 4-amino group to generate amide diversity elements, then perform Suzuki-Miyaura coupling at the 2-position to introduce aryl or heteroaryl fragments, or reverse the sequence based on synthetic needs. This eliminates one full synthetic step relative to the Boc-protected analog, improving overall yield and reducing material costs in structure-activity relationship (SAR) campaigns .

Synthesis of 2,4-Disubstituted Nicotinate Scaffolds Requiring Orthogonal C2 vs. C5 Reactivity

The 2-bromo substitution pattern in tert-butyl 4-amino-2-bromonicotinate provides distinct regioselectivity in cross-coupling reactions compared to 5-bromo nicotinate isomers [1]. In Suzuki-Miyaura couplings, 5-bromonicotinates exhibit greater tolerance for sterically hindered arylboronic acids than 2-bromo isomers, meaning the 2-bromo compound offers a more selective coupling profile that can be advantageous when chemoselectivity between multiple brominated positions is required . This regiochemical differentiation is critical for synthetic routes where the C2 position must be functionalized selectively, and substitution with a 5-bromo analog would yield the wrong connectivity or require extensive route redesign [1].

Process Chemistry Scale-Up of Heterocyclic Intermediates for API Development

The established high-yielding synthetic route to aminonicotinic acid tert-butyl esters (97% yield for 6-chloronicotinic acid tert-butyl ester using Boc2O/DMAP methodology) provides a scalable and reliable manufacturing pathway [1]. The Wright (2012) protocol proceeds without intermediate purification, a critical advantage for process chemistry where minimizing unit operations reduces cost and improves throughput [1]. While direct bromination/amination routes may vary, the tert-butyl ester introduction chemistry is robust and well-characterized, supporting procurement of tert-butyl 4-amino-2-bromonicotinate for larger-scale API intermediate production where consistent quality and yield reproducibility are paramount.

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